molecular formula C13H11N3O3 B13216326 2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13216326
M. Wt: 257.24 g/mol
InChI Key: ANIRNEYLYQHAFT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One common method involves the reaction of 4-nitrobenzaldehyde with pyrrolo[1,2-a]pyrimidine derivatives under specific conditions. For instance, a sequential four-component reaction in water using Meldrum’s acid, benzaldehydes, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in the presence of p-toluene sulfonic acid as a catalyst can yield the desired compound .

Industrial Production Methods

the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to the presence of the nitrophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry and other fields .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-(4-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H11N3O3/c17-13-8-11(14-12-2-1-7-15(12)13)9-3-5-10(6-4-9)16(18)19/h3-6,8H,1-2,7H2

InChI Key

ANIRNEYLYQHAFT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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